molecular formula C20H23FN2O4 B248458 (2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone

(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone

Cat. No. B248458
M. Wt: 374.4 g/mol
InChI Key: WDEPPCSUJGFCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound is also known as FDP-M or FDP Methanone. The synthesis method of this compound involves the use of piperazine, 2-fluoroaniline, 4-hydroxy-3,5-dimethoxybenzaldehyde, and acetic anhydride. The resulting compound has shown promising results in scientific research applications, particularly in the field of cancer treatment.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone involves the induction of apoptosis in cancer cells. This compound has been shown to activate the caspase-dependent pathway, leading to the activation of caspase-3 and subsequent apoptosis. Additionally, FDP-M has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a role in cancer cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone have been studied in vitro and in vivo. In vitro studies have shown that FDP-M can induce apoptosis in cancer cells, while sparing normal cells. In vivo studies have shown that this compound can inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone in lab experiments is its potential as a selective anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells, while sparing normal cells. Additionally, FDP-M has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a role in cancer cell survival and proliferation.
One limitation of using FDP-M in lab experiments is the lack of clinical data. While this compound has shown promise in preclinical studies, further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on (2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone. One direction is to further investigate its potential as a therapeutic agent for cancer treatment. This could include testing its efficacy in combination with other anti-cancer agents.
Another direction is to explore the potential of FDP-M in other disease areas. For example, this compound has been shown to have anti-inflammatory effects in vitro, suggesting that it could be a potential candidate for the treatment of inflammatory diseases.
Conclusion
(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone is a chemical compound with potential therapeutic benefits, particularly in the field of cancer treatment. Its mechanism of action involves the induction of apoptosis in cancer cells and inhibition of the Akt/mTOR signaling pathway. While further research is needed to determine its safety and efficacy in humans, FDP-M shows promise as a potential therapeutic agent.

Synthesis Methods

The synthesis of (2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone involves a multi-step process. First, 2-fluoroaniline is reacted with piperazine to form the intermediate compound, 1-(2-fluorophenyl)piperazine. This intermediate is then reacted with 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of acetic anhydride to form the final compound, (2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone.

Scientific Research Applications

The potential therapeutic benefits of (2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone have been the subject of scientific research. In particular, this compound has shown promise as a potential anti-cancer agent. Studies have shown that FDP-M can induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action makes it a potential candidate for cancer treatment.

properties

Product Name

(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone

Molecular Formula

C20H23FN2O4

Molecular Weight

374.4 g/mol

IUPAC Name

(2-fluorophenyl)-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H23FN2O4/c1-26-17-11-14(12-18(27-2)19(17)24)13-22-7-9-23(10-8-22)20(25)15-5-3-4-6-16(15)21/h3-6,11-12,24H,7-10,13H2,1-2H3

InChI Key

WDEPPCSUJGFCAK-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3F

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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